molecular formula C19H23N5O4 B1344885 {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid CAS No. 1142205-41-1

{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid

Cat. No.: B1344885
CAS No.: 1142205-41-1
M. Wt: 385.4 g/mol
InChI Key: FKWLMLUFBLLNND-UHFFFAOYSA-N
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Description

{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrimidinylpiperazinyl moiety, and an aminoacetic acid backbone, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is synthesized through electrophilic aromatic substitution reactions.

    Pyrimidinylpiperazinyl Intermediate: The pyrimidinylpiperazinyl moiety is prepared via nucleophilic substitution reactions involving pyrimidine and piperazine derivatives.

    Coupling Reaction: The methoxyphenyl and pyrimidinylpiperazinyl intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

    Final Aminoacetic Acid Addition: The final step involves the addition of the aminoacetic acid group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidinylpiperazinyl moiety, potentially converting it to a more saturated piperazine derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Saturated piperazine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and development.

Biology

In biological research, the compound may serve as a ligand in receptor studies, helping to elucidate the binding mechanisms of various biological targets.

Medicine

Potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

Industry

In industrial applications, the compound can be used in the development of specialty chemicals and materials, including polymers and advanced composites.

Comparison with Similar Compounds

Similar Compounds

  • {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}propionic acid
  • {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}butyric acid

Uniqueness

Compared to similar compounds, {(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid exhibits unique properties due to its specific structural configuration. The presence of the methoxyphenyl group and the pyrimidinylpiperazinyl moiety contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-methoxy-N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-28-16-5-3-15(4-6-16)24(14-18(26)27)13-17(25)22-9-11-23(12-10-22)19-20-7-2-8-21-19/h2-8H,9-14H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWLMLUFBLLNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=NC=CC=N3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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